

# Early-Phase Clinical Trial Results for HMBD-001: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early-phase clinical trial results for **HMBD-001**, a novel anti-HER3 monoclonal antibody. The data presented herein is compiled from publicly available information, including press releases and clinical trial disclosures, up to the data cut-off date of September 8, 2023, as presented at the European Society for Medical Oncology (ESMO) Congress 2023.

## Introduction to HMBD-001 and its Mechanism of Action

**HMBD-001** is a clinical-stage, humanized IgG1 monoclonal antibody developed by Hummingbird Bioscience.[1][2] It is designed to target the human epidermal growth factor receptor 3 (HER3), a member of the HER family of transmembrane proteins.[3] Overexpression and activation of HER3 are implicated in the progression of multiple tumor types and are associated with poor clinical outcomes and acquired resistance to other targeted therapies.[3]

**HMBD-001** possesses a differentiated mechanism of action. It uniquely binds to a specific epitope on the dimerization interface of HER3.[3][4] This binding is designed to sterically hinder the heterodimerization of HER3 with its signaling partners, primarily HER2 and EGFR. By preventing the formation of these active dimers, **HMBD-001** effectively blocks downstream signaling through the PI3K/MAPK pathway, which is crucial for cancer cell growth and survival. [4] This mechanism is independent of the ligand (neuregulin 1, NRG1) binding to HER3.[4]



### **Preclinical Evidence**

In preclinical studies, **HMBD-001** has demonstrated superior affinity and more potent inhibition of tumor growth compared to other anti-HER3 antibodies.[1] These studies, conducted in various in vitro and in vivo models, have shown that **HMBD-001** can effectively suppress tumor growth in HER3-driven cancers.[1]

## Phase I Clinical Trial (NCT05057013)

The first-in-human, open-label, multi-center Phase I/IIa clinical trial (NCT05057013) was initiated to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of **HMBD-001** in patients with advanced HER3-expressing solid tumors.[5] The Phase I portion of the study involved a dose-escalation design.[3]

## **Experimental Protocol**

The Phase I study employed a dose-escalation design to determine the recommended Phase II dose (RP2D) of **HMBD-001**.[3] Key aspects of the protocol are summarized below:

- Study Design: The trial consisted of a dose-escalation phase (Part A) with an initial intrapatient dose-escalation followed by an inter-patient dose-escalation using a one-stage Bayesian continuous reassessment design.[3] This was followed by a dose-expansion phase (Part B).[3]
- Patient Population: The study enrolled patients with histologically confirmed advanced or metastatic solid tumors that are resistant or refractory to conventional treatment, or for which no conventional therapy exists.[5]
- Primary Objectives:
  - To assess the safety and tolerability of HMBD-001.
  - To determine the maximum tolerated dose (MTD) and/or the recommended Phase II dose (RP2D).
- Secondary Objectives:
  - To characterize the pharmacokinetic (PK) profile of **HMBD-001**.



- To evaluate the preliminary anti-tumor activity of HMBD-001.
- To assess the immunogenicity of HMBD-001.
- Pharmacokinetic Assessments: Serum concentrations of **HMBD-001** were measured to determine parameters including maximum observed serum concentration (Cmax), minimum observed serum concentration (Cmin), area under the serum concentration-time curve (AUC), terminal half-life (t½), volume of distribution, and total body clearance. The analysis was conducted using an enzyme-linked immunosorbent assay (ELISA).[5]
- Efficacy Evaluation: Tumor responses were assessed according to the Response Evaluation
   Criteria in Solid Tumors (RECIST) v1.1.[5]

### **Quantitative Data Summary**

The following tables summarize the key quantitative data from the dose-escalation portion of the Phase I trial as of the data cut-off on September 8, 2023.

Table 1: Patient Demographics and Disposition

Parameter	Value
Total Patients Enrolled	23
Patients Evaluable for Efficacy	21
Median Age (years)	64.5 (range 54-83)[3]
Male:Female Ratio	15:8[3]
Patients Discontinued due to Progressive Disease	20[3]
Patients Continuing Treatment	3[3]

Table 2: Safety and Tolerability



Parameter	Finding
Dose-Limiting Toxicities (DLTs)	0 reported[2]
Treatment-Related Adverse Events (TRAEs)	No severe TRAEs reported[2]
Treatment Discontinuations due to TRAEs	0[3]
Cleared Monotherapy Cohorts	6[2]

### Table 3: Preliminary Efficacy

Parameter	Value
Disease Control Rate (DCR)	43% (9 out of 21 evaluable patients)[2][6]
Partial Response (PR)	1 patient[2]
Best Overall Response in PR Patient	51% tumor shrinkage[2][6]
Stable Disease (SD)	8 patients[3]

### Table 4: Pharmacokinetics

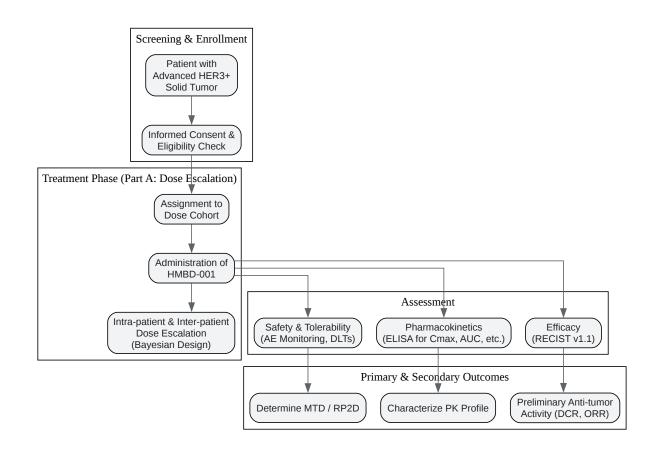
Parameter	Finding
Maximal Half-life (t½)	12 days[2]
Cmax and AUC	Exhibited a dose-dependent increase[3]

# Visualizations Signaling Pathway of HMBD-001 Mechanism of Action

Caption: Mechanism of action of **HMBD-001**, blocking HER3 heterodimerization and downstream signaling.

## **Experimental Workflow for the Phase I Trial**





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Caption: High-level workflow of the **HMBD-001** Phase I dose-escalation trial.

## Conclusion

The early-phase clinical data for **HMBD-001** are encouraging. The monotherapy has demonstrated a favorable safety and tolerability profile with no dose-limiting toxicities observed



in the dose-escalation phase.[2] Preliminary signs of anti-tumor activity were observed in a heavily pre-treated patient population, with a disease control rate of 43%.[2][6] The pharmacokinetic profile supports further clinical development. These findings warrant continued investigation of **HMBD-001** in patients with HER3-driven cancers, both as a monotherapy and in combination with other agents. Further results from the dose-expansion part of the trial and planned Phase Ib studies are awaited with interest.

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- To cite this document: BenchChem. [Early-Phase Clinical Trial Results for HMBD-001: A
  Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1208404#early-phase-clinical-trial-results-for-hmbd-001]

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